molecular formula C22H27N3O3 B11381856 1-[3-(3-methoxyphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

1-[3-(3-methoxyphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Cat. No.: B11381856
M. Wt: 381.5 g/mol
InChI Key: NRBNQOAQZPZQGN-UHFFFAOYSA-N
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Description

1-[3-(3-methoxyphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-methoxyphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the Propyl Chain: The 3-(3-methoxyphenoxy)propyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzimidazole core with 3-(3-methoxyphenoxy)propyl halide in the presence of a base such as potassium carbonate.

    Introduction of the Morpholinylmethyl Group: The final step involves the alkylation of the benzimidazole with morpholin-4-ylmethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-methoxyphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.

    Substitution: The morpholinylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 1-[3-(3-hydroxyphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole.

    Reduction: Formation of 1-[3-(3-methoxyphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1,2-dihydrobenzimidazole.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(3-methoxyphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 1-[3-(3-methoxyphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes or receptors, inhibiting their activity. The morpholinylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. Pathways involved could include inhibition of DNA synthesis or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-methoxyphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole
  • 1-[3-(3-methoxyphenoxy)propyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole
  • 1-[3-(3-methoxyphenoxy)propyl]-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole

Uniqueness

1-[3-(3-methoxyphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the morpholinylmethyl group may enhance its pharmacokinetic profile compared to similar compounds, potentially leading to better therapeutic efficacy and reduced side effects.

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

4-[[1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl]methyl]morpholine

InChI

InChI=1S/C22H27N3O3/c1-26-18-6-4-7-19(16-18)28-13-5-10-25-21-9-3-2-8-20(21)23-22(25)17-24-11-14-27-15-12-24/h2-4,6-9,16H,5,10-15,17H2,1H3

InChI Key

NRBNQOAQZPZQGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CN4CCOCC4

Origin of Product

United States

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